molecular formula C18H16F3N5O4S B2857671 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1040645-64-4

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2857671
CAS No.: 1040645-64-4
M. Wt: 455.41
InChI Key: JCINPOVXFDURCS-UHFFFAOYSA-N
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Description

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a tetrahydrothiophene ring with a sulfone group, and a trifluoromethyl-substituted phenylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced via nucleophilic substitution reactions, followed by oxidation to form the sulfone group.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethyl-substituted phenylacetamide using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo oxidation to form the sulfone group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl-substituted phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring results in the formation of the sulfone group, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidin-2(1H)-ones: These compounds share a similar core structure and are known for their biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds are structurally related and have been studied for their potential therapeutic effects.

    Trifluoromethyl-Substituted Phenylacetamides: These compounds have similar functional groups and are used in various chemical and biological applications.

Uniqueness

The uniqueness of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O4S/c19-18(20,21)11-2-1-3-12(6-11)24-15(27)8-25-10-22-16-14(17(25)28)7-23-26(16)13-4-5-31(29,30)9-13/h1-3,6-7,10,13H,4-5,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINPOVXFDURCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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